2-Formylthiophene-3-carbonitrile
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Overview
Description
2-Formylthiophene-3-carbonitrile is a chemical compound with the molecular formula C6H3NOS and a molecular weight of 137.16 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-Formylthiophene-3-carbonitrile is 1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H . This indicates that the molecule consists of a thiophene ring with a formyl group at the 2-position and a carbonitrile group at the 3-position.Physical And Chemical Properties Analysis
2-Formylthiophene-3-carbonitrile has a melting point of 84-86 degrees Celsius . It is a powder in physical form .Scientific Research Applications
- Pharmaceutical Sector
- Summary of Application : 2-Formylthiophene-3-carbonitrile is used in the synthesis of heterocycle-incorporated azo dye derivatives, which are potential scaffolds in the pharmaceutical sector .
- Methods of Application : The terminal aldehyde radical is modified into an imine version, providing the basis for blue-colored heterocyclic azo dyes with an enhanced π-conjugated system .
- Results or Outcomes : The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
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Colorant Industry
- Summary of Application : 2-Formylthiophene-3-carbonitrile is used in the synthesis of azo dyes, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .
- Methods of Application : By modifying the terminal aldehyde radical into an imine version, 2-amino-3-cyano-4-chloro-5 formylthiophene provided the basis for blue-colored heterocyclic azo dyes with an enhanced π-conjugated system .
- Results or Outcomes : These azo dyes have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .
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Organic Synthesis
- Summary of Application : 2-Formylthiophene-3-carbonitrile can be used as a starting material in the synthesis of arylated indeno[1,2-c]thiophenes .
- Methods of Application : A copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leads to arylated indeno[1,2-c]thiophenes .
- Results or Outcomes : This method provides a new synthetic route to complex thiophene derivatives .
Safety And Hazards
properties
IUPAC Name |
2-formylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONRZJCFROGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-3-carbonitrile |
Citations
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